tert-butyl N,N-dimethylcarbamate
Overview
Description
tert-Butyl N,N-dimethylcarbamate: is an organic compound with the molecular formula C7H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with tert-Butyl Chloroformate: One common method involves the reaction of dimethylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Curtius Rearrangement: Another method involves the Curtius rearrangement of tert-butyl azidoformate, which is prepared from tert-butyl chloroformate and sodium azide.
Industrial Production Methods: Industrial production of tert-butyl N,N-dimethylcarbamate typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N,N-dimethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dimethylamine and tert-butyl alcohol.
Deprotection: In organic synthesis, this compound is often used as a protecting group for amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Deprotection: Trifluoroacetic acid or heat.
Major Products Formed:
Dimethylamine: Formed during hydrolysis or deprotection reactions.
tert-Butyl Alcohol: Formed during hydrolysis or deprotection reactions.
Scientific Research Applications
Chemistry:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic syntheses due to its stability and ease of removal.
Intermediate: Used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Synthesis: Used in the synthesis of pharmaceuticals where protection of amine groups is required.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
Mechanism: The primary mechanism of action for tert-butyl N,N-dimethylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality by forming a stable, non-reactive intermediate. Upon exposure to specific conditions (e.g., strong acid or heat), the protecting group is removed, regenerating the free amine .
Molecular Targets and Pathways:
Comparison with Similar Compounds
tert-Butyl Carbamate: Similar in structure but lacks the dimethylamino group. Used as a protecting group for amines.
tert-Butyl N,N-diallylcarbamate: Contains allyl groups instead of methyl groups.
tert-Butyl N-methylcarbamate: Contains a single methyl group.
Uniqueness: tert-Butyl N,N-dimethylcarbamate is unique due to its specific combination of tert-butyl and dimethylamino groups, which provide distinct reactivity and stability profiles compared to other carbamate derivatives. Its ease of removal under mild conditions makes it particularly valuable in synthetic applications .
Properties
IUPAC Name |
tert-butyl N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZFSOFYVMDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310255 | |
Record name | tert-butyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Amines, coco alkyldimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61788-93-0, 7541-17-5 | |
Record name | Amines, coco alkyl dimethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC223096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amines, coco alkyldimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-butyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, coco alkyldimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary decomposition pathway for tert-butyl N,N-dimethylcarbamate during gas-phase thermolysis?
A1: The research paper [] utilizes computational methods to investigate the thermolysis of various carbamates, including this compound. The study reveals that this compound primarily decomposes through a six-membered cyclic transition state mechanism. This mechanism involves the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen, leading to the formation of isobutene and N,N-dimethylcarbamic acid.
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